molecular formula C10H14ClN3O2 B13637405 Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate

Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate

Cat. No.: B13637405
M. Wt: 243.69 g/mol
InChI Key: QHWUSMYISPZNNR-UHFFFAOYSA-N
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Description

Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom and a cyclopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by chlorination to introduce the chlorine atom. The cyclopropylamino group is then added through nucleophilic substitution reactions. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate
  • Methyl 3-(4-fluoro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate
  • Methyl 3-(4-methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate

Uniqueness

Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate is unique due to the presence of the chlorine atom on the pyrazole ring, which can influence its reactivity and biological activity. The cyclopropylamino group also adds to its distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14ClN3O2

Molecular Weight

243.69 g/mol

IUPAC Name

methyl 3-(4-chloropyrazol-1-yl)-2-(cyclopropylamino)propanoate

InChI

InChI=1S/C10H14ClN3O2/c1-16-10(15)9(13-8-2-3-8)6-14-5-7(11)4-12-14/h4-5,8-9,13H,2-3,6H2,1H3

InChI Key

QHWUSMYISPZNNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN1C=C(C=N1)Cl)NC2CC2

Origin of Product

United States

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